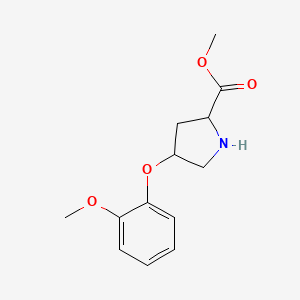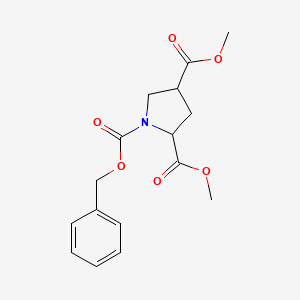
Isosalviamine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La isosalviamina A es un alcaloide diterpénico aislado de las raíces de Salvia trijuga, una planta que pertenece a la familia Lamiaceae . Este compuesto es conocido por su estructura única, que incluye un anillo de oxazol. Ha despertado un gran interés debido a sus posibles propiedades medicinales y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la isosalviamina A implica varios pasos, incluida la extracción del compuesto de las raíces de Salvia trijuga utilizando metanol. La estructura de la isosalviamina A se elucida mediante diversas técnicas espectroscópicas, como los espectros de RMN de 1H y 13C, con la ayuda de experimentos COSY, NOESY, HMQC y HMBC .
Métodos de Producción Industrial: Actualmente, hay información limitada sobre la producción industrial a gran escala de la isosalviamina A. La mayoría de los datos disponibles se refieren a métodos de síntesis y extracción a escala de laboratorio.
Análisis De Reacciones Químicas
Tipos de Reacciones: La isosalviamina A experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para mejorar su actividad biológica o para estudiar sus propiedades.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran la isosalviamina A incluyen cloroformo, diclorometano, acetato de etilo, DMSO y acetona . Estos solventes se utilizan para disolver el compuesto y facilitar las reacciones.
Productos Principales Formados: Los productos principales formados a partir de las reacciones de la isosalviamina A dependen de las condiciones de reacción y los reactivos específicos utilizados. Los estudios detallados sobre los productos de reacción aún están en curso.
Aplicaciones Científicas De Investigación
La isosalviamina A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar las propiedades y reacciones de los alcaloides diterpénicos.
Industria: Si bien sus aplicaciones industriales aún están bajo exploración, la isosalviamina A es prometedora para el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción exacto de la isosalviamina A no se comprende completamente. Se cree que ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. La estructura única del compuesto, incluido el anillo de oxazol, juega un papel crucial en su actividad biológica. Se necesitan más investigaciones para dilucidar los mecanismos moleculares precisos involucrados.
Comparación Con Compuestos Similares
La isosalviamina A se compara con otros alcaloides diterpénicos similares, como la isosalviamina B y varias tanshinonas aisladas de especies de Salvia . Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas y potenciales terapéuticos. La isosalviamina A destaca por su singular anillo de oxazol y las actividades biológicas específicas que exhibe.
Compuestos Similares:
- Isosalviamina B
- Tanshinonas (por ejemplo, Tanshinona I, Tanshinona IIA)
- Neosalvianen
- Salvianen
- Salvianan
Propiedades
Fórmula molecular |
C19H13NO2 |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3 |
Clave InChI |
ZBXNXVRDRXYXHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)



![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)


![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)


